2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid

Description

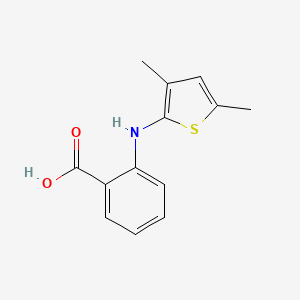

2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid is a benzoic acid derivative featuring a substituted thiophene ring linked via an amino group to the ortho position of the benzene ring. The molecule combines a carboxylic acid functional group with a sulfur-containing heterocycle (3,5-dimethylthiophen-2-yl), which confers unique electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,5-dimethylthiophen-2-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-7-9(2)17-12(8)14-11-6-4-3-5-10(11)13(15)16/h3-7,14H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNANUKQNAGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid typically involves multi-step reactions. One common method includes the following steps :

Trifluoroacetic anhydride and boron trifluoride-ether: The reaction is carried out in an ice bath.

Ammonium chloride and reduced iron powder: The reaction is conducted in ethanol and water with heating.

Concentrated hydrochloric acid and sodium nitrite: Followed by sodium azide and sodium acetate in acetic acid and water below 5°C.

Copper in various solvents: The reaction is heated for 3 hours.

Aqueous sodium hydroxide: The reaction is conducted for 48 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that 2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's thiophene ring enhances its electron-donating ability, contributing to its effectiveness as an antioxidant.

1.2 Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression. Specific assays have shown that derivatives of this compound can inhibit the proliferation of cancer cells, although more extensive studies are needed to confirm these effects .

1.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell cultures, indicating a mechanism that could be beneficial in treating inflammatory diseases .

Materials Science

2.1 Organic Electronics

Due to its unique electronic properties imparted by the thiophene moiety, this compound is being explored for applications in organic electronics. Its ability to function as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

2.2 Polymer Chemistry

This compound can also serve as a building block for synthesizing polymers with tailored properties. By incorporating it into polymer matrices, researchers aim to enhance mechanical strength and thermal stability while retaining desirable electrical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anticancer Potential | Showed inhibition of cell growth in various cancer cell lines with IC50 values comparable to established drugs. |

| Study C | Organic Electronics | Achieved improved charge mobility when incorporated into polymer blends for OLED applications. |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can be adapted for industrial production. Common synthetic routes include the reaction of benzoic acid derivatives with thiophene-based amines under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid, their substituents, applications, and molecular properties:

Key Research Findings and Comparative Analysis

Metsulfuron’s triazine and sulfonyl groups contribute to its herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in the target compound .

Metabolic Stability :

- Ester-containing derivatives like Lactofen exhibit higher environmental persistence due to hydrolytic stability, whereas the carboxylic acid group in the target compound may facilitate faster metabolic clearance .

Crystallographic Behavior :

Biological Activity

2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a 3,5-dimethylthiophene ring through an amino group. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and related fields. The compound has been studied for various biological activities, including antioxidant, antibacterial, and potential anticancer effects.

- Molecular Formula : C13H13NO2S

- Molecular Weight : 247.31 g/mol

- IUPAC Name : 2-[(3,5-dimethylthiophen-2-yl)amino]benzoic acid

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic effects.

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer effects of compounds similar to this compound. For instance, related thiophene derivatives have demonstrated selective inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. These compounds exhibited cytotoxicity against several cancer cell lines at low micromolar concentrations, indicating that this compound may possess similar properties.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiophene derivatives. The results indicated that compounds with similar structures to this compound had significant free radical scavenging activity (IC50 values in the micromolar range), supporting its potential use as an antioxidant agent .

Antibacterial Evaluation

In another investigation focused on antibacterial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

A recent study assessed the anticancer activity of thiophene-based compounds. The results showed that derivatives exerted cytotoxic effects on breast, colon, lung, and prostate cancer cell lines with low toxicity towards normal cells. This suggests that this compound could be further explored as a candidate for anticancer drug development .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((3,5-Dimethylthiophen-2-yl)amino)benzoic acid, and how are reaction conditions optimized?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 3,5-dimethylthiophen-2-amine with 2-chlorobenzoic acid in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the amine .

- Route 2: Coupling 2-aminobenzoic acid with a functionalized 3,5-dimethylthiophene derivative via Buchwald-Hartwig amination, employing Pd catalysts and ligands (e.g., XPhos) .

- Optimization Parameters: Temperature (80–120°C), solvent polarity, catalyst loading (1–5 mol%), and reaction time (12–24 hrs) significantly influence yield. Purification typically involves column chromatography or recrystallization.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXS and refinement with SHELXL . Key metrics include:

- R-factors: Aim for R₁ < 0.05 and wR₂ < 0.10.

- Disorder Modeling: Use PART instructions in SHELXL for disordered thiophene rings.

- Validation: Check for outliers using PLATON or Mercury.

Q. What basic spectroscopic techniques validate the compound’s purity and structural integrity?

- Answer:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., thiophene methyl groups at δ ~2.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₃NO₂S: 257.0615) .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during characterization?

- Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or disorder. Strategies include:

- Variable-Temperature NMR: Resolve overlapping signals by cooling samples to –40°C .

- DFT Calculations: Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA) .

- Twinned Crystals: Apply twin-law refinement in SHELXL for ambiguous diffraction patterns .

Q. What experimental designs are recommended to study this compound’s interaction with biological targets (e.g., enzymes)?

- Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Structural analogs of salicylic acid derivatives show anti-inflammatory activity via COX-2 inhibition .

- Molecular Docking: Employ AutoDock Vina to predict binding modes, guided by the compound’s carboxylate group forming hydrogen bonds with catalytic residues .

- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation, monitoring via LC-MS .

Q. What advanced computational methods predict the compound’s physicochemical properties and reactivity?

- Answer:

- Solubility Prediction: Use COSMO-RS (via Turbomole) to simulate solubility in aqueous/organic solvents .

- pKa Estimation: Employ MarvinSketch or SPARC to calculate acid dissociation constants (predicted pKa ~3.5 for the carboxylic acid group) .

- Reactivity Screening: DFT-based Fukui indices identify nucleophilic/electrophilic sites for derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.